Phenol, (9H-carbazol-9-ylmethyl)-
Description
Phenol, (9H-carbazol-9-ylmethyl)- is a carbazole derivative featuring a phenolic group (-Ph-OH) linked via a methylene bridge (-CH2-) to the nitrogen atom of the carbazole core. This structural motif combines the aromaticity and electron-rich nature of carbazole with the acidic and hydrogen-bonding capabilities of phenol. These compounds are typically synthesized via alkylation reactions and studied for their photophysical properties and applications in materials science or sensing ().
Properties
IUPAC Name |
2-(carbazol-9-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-19-12-6-1-7-14(19)13-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCMEHFMCUZWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385757 | |
| Record name | Phenol, (9H-carbazol-9-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91019-62-4 | |
| Record name | Phenol, (9H-carbazol-9-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of carbazole with formaldehyde and phenol under acidic conditions to form the desired compound .
Industrial Production Methods: Industrial production of carbazole derivatives often involves electropolymerization processes. These processes are advantageous due to their ability to produce high-quality polymers with good environmental stability and photoconductivity .
Chemical Reactions Analysis
Types of Reactions: Phenol, (9H-carbazol-9-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: The aromatic ring of phenol is highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Phenol, (9H-carbazol-9-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of conjugated polymers for optoelectronic devices.
Biology: Investigated for its potential use in biosensors due to its good charge transport properties.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of light-emitting diodes, solar cells, and rechargeable batteries
Mechanism of Action
The mechanism of action of Phenol, (9H-carbazol-9-ylmethyl)- involves its interaction with molecular targets through its phenol and carbazole moieties. The phenol group can participate in hydrogen bonding and redox reactions, while the carbazole moiety contributes to the compound’s photochemical stability and charge transport properties .
Comparison with Similar Compounds
Structural Comparisons
Carbazole derivatives differ primarily in their substituents, which influence electronic properties and molecular geometry. Key structural analogs include:
- Substituents like benzyl () or aliphatic chains () alter solubility and melting points. For example, 9-benzyl derivatives exhibit lower melting points (~129°C) compared to phenyl-substituted carbazoles (). Boronate esters () and halogenated chains () enable cross-coupling reactions, whereas the phenolic group may facilitate coordination or acid-base interactions.
Physicochemical Properties
While direct data for Phenol, (9H-carbazol-9-ylmethyl)- are scarce, trends can be inferred:
| Property | Phenol, (9H-carbazol-9-ylmethyl)- | 9-Phenylcarbazole | 9-Benzylcarbazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~259 (estimated) | 243.31 | 257.33 |
| Melting Point | Higher due to H-bonding | Not reported | 129°C |
| Solubility | Moderate in polar solvents | Low in water | Improved in THF |
| Fluorescence | Quenched by phenolic -OH | Strong emission | Tunable emission |
- Spectroscopy: NMR: The phenolic proton would appear as a singlet near δ 5–6 ppm (^1H NMR), while carbazole protons resonate at δ 7–9 ppm (). IR: O-H stretch (~3200–3600 cm⁻¹) distinguishes it from non-hydroxylated analogs ().
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